molecular formula C18H19ClN2O2 B2782645 1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol CAS No. 890602-97-8

1-((1-chloronaphthalen-2-yl)oxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B2782645
CAS No.: 890602-97-8
M. Wt: 330.81
InChI Key: VKGBFCYAWKEJJK-UHFFFAOYSA-N
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Description

This compound is a naphthyloxy-propanol derivative featuring a 1-chloronaphthalene moiety linked via an ether bridge to a propan-2-ol backbone, which is further substituted with a 3,5-dimethylpyrazole group. The pyrazole ring, with its 3,5-dimethyl substituents, contributes to electron-donating effects and conformational stability. The propan-2-ol linker introduces polarity and hydrogen-bonding capacity, critical for solubility and intermolecular interactions .

Properties

IUPAC Name

1-(1-chloronaphthalen-2-yl)oxy-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12-9-13(2)21(20-12)10-15(22)11-23-17-8-7-14-5-3-4-6-16(14)18(17)19/h3-9,15,22H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGBFCYAWKEJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(COC2=C(C3=CC=CC=C3C=C2)Cl)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Compound A : 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol

  • Key Differences : Lacks the naphthyloxy group; the pyrazole is substituted with a 4-chloro group instead of 3,5-dimethyl.
  • Implications : Reduced aromatic π-system and altered electronic properties may decrease binding affinity to hydrophobic targets compared to the target compound .

Compound B : (E)-2-((2-(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)acrylate

  • Key Differences : Replaces the naphthalene with a chromone-dioxole system; incorporates an acrylate ester instead of propan-2-ol.

Naphthyloxy-Propanol Derivatives

Compound C: 1-[(1,1-Dimethylethyl)amino]-3-(naphthalen-1-yloxy)propan-2-ol Hydrochloride (Nadolol Impurity F)

  • Key Differences: Substitutes the pyrazole with a tert-butylamino group; lacks chlorine on the naphthalene.
  • Implications: The tertiary amine enhances basicity, making it more suitable as a β-blocker intermediate.

Compound D : 3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde

  • Key Differences : Features a benzaldehyde core with fluorobenzyl ethers instead of a naphthalene-pyrazole system.
  • Implications : The aldehyde group enables Schiff base formation, useful in coordination chemistry, while fluorinated benzyl groups enhance metabolic stability .

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Synthesis Yield Application/Activity
Target Compound C₁₈H₁₈ClN₂O₂ 344.80 g/mol 1-Chloronaphthalene, 3,5-dimethylpyrazole ~72% (estimated) Under investigation
Compound A C₇H₁₁ClN₂O 186.63 g/mol 4-Chloro-3,5-dimethylpyrazole Not reported Intermediate for agrochemicals
Compound B C₃₄H₂₇N₂O₆ 571.59 g/mol Chromone-dioxole, acrylate ester 81.6% Antioxidant/antimicrobial
Compound C C₁₆H₂₀ClNO₂ 301.79 g/mol tert-Butylamino, naphthalene Not reported β-blocker impurity
Compound D C₂₁H₁₆F₂O₃ 354.35 g/mol 4-Fluorobenzyl, benzaldehyde 72.8% Pharmaceutical intermediate

Research Findings and Functional Insights

  • Electronic Properties: Density-functional theory (DFT) studies using B3LYP functionals (as in ) predict that the chlorine atom on the naphthalene ring increases electron-withdrawing effects, stabilizing the molecule’s LUMO. This contrasts with Compound C, where the tert-butylamino group raises the HOMO energy, enhancing nucleophilicity .
  • Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution between 1-chloro-2-naphthol and a pyrazole-substituted epoxide, similar to methods used for Compound D . Yields are comparable to those of fluorobenzyl ethers (~72%), suggesting moderate efficiency .
  • The 3,5-dimethylpyrazole group in the target compound may improve metabolic stability over simpler pyrazoles .

Computational and Analytical Tools

  • For example, the naphthalene ring’s chlorine atom creates a localized positive ESP, unlike the diffuse charge in Compound C’s tert-butyl group.

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